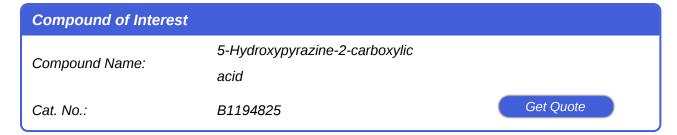


solubility and pKa of 5-Hydroxypyrazine-2carboxylic acid

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An In-depth Technical Guide on the Physicochemical Properties of **5-Hydroxypyrazine-2-carboxylic Acid**

This technical guide provides a comprehensive overview of the solubility and pKa of **5- Hydroxypyrazine-2-carboxylic acid**, a significant metabolite of the anti-tuberculosis drug pyrazinamide (PZA).[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed data, experimental methodologies, and visual representations of key processes and interactions.

Physicochemical Data

The solubility and acid dissociation constant (pKa) are critical parameters in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The available quantitative data for **5-Hydroxypyrazine-2-carboxylic acid** is summarized below. It is important to note that some of the cited values are predicted and may vary from experimentally determined values.

Table 1: Solubility of 5-Hydroxypyrazine-2-carboxylic Acid



Solvent	Reported Solubility	Conditions	Source
Water	4 mg/mL (28.55 mM)	Requires sonication	[1]
Water (Predicted)	11.1 g/L	ALOGPS Prediction	[4]
DMSO	50 mg/mL (356.89 mM)	Requires sonication	[1]
DMSO	Slightly Soluble	Requires heating	[5][6]
Methanol	Very Slightly Soluble	Requires heating	[5][6]

Table 2: pKa of 5-Hydroxypyrazine-2-carboxylic Acid

рКа Туре	Reported Value	Method	Source
Predicted	6.15 ± 0.20	Prediction	[5][6]
Predicted (Strongest Acidic)	2.51	Prediction	[4]
Predicted (Strongest Basic)	-6.04	Prediction	[4]

Note: The discrepancy in predicted pKa values highlights the variability of in silico models. The value of 2.51 is more characteristic of a carboxylic acid influenced by an electron-withdrawing aromatic ring.

Experimental Protocols

Detailed and reproducible experimental design is fundamental to obtaining reliable physicochemical data. The following sections outline standard methodologies for determining solubility and pKa.

Protocol 1: Equilibrium Solubility Determination

This method determines the concentration of a compound in a saturated solution at a specific temperature.



- Preparation: Add an excess amount of solid 5-Hydroxypyrazine-2-carboxylic acid to a known volume of the desired solvent (e.g., water, buffer at a specific pH) in a sealed vial.
- Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Separate the undissolved solid from the solution. This is commonly achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 μm).
- Quantification: Accurately dilute the clear, saturated supernatant with an appropriate solvent.
- Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

Protocol 2: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[7]

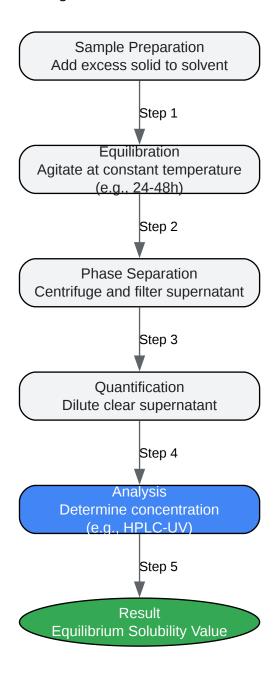
- Sample Preparation: Dissolve an accurately weighed amount of **5-Hydroxypyrazine-2-carboxylic acid** in a known volume of purified water or a water/co-solvent mixture if solubility is low.[7] The solution should be free of carbonate.
- Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise delivery of the titrant. Maintain a constant temperature throughout the experiment.
- Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH of the solution after each incremental addition of the titrant.
- Blank Titration: Perform a blank titration using the same solvent mixture without the sample compound to correct for the solvent's own acid/base properties.



Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH
at the half-equivalence point, which corresponds to the point where half of the carboxylic
acid has been neutralized. This point is found at the midpoint of the steepest portion of the
titration curve. More advanced analysis involves calculating the first or second derivative of
the curve to precisely locate the equivalence point.

Visualizations

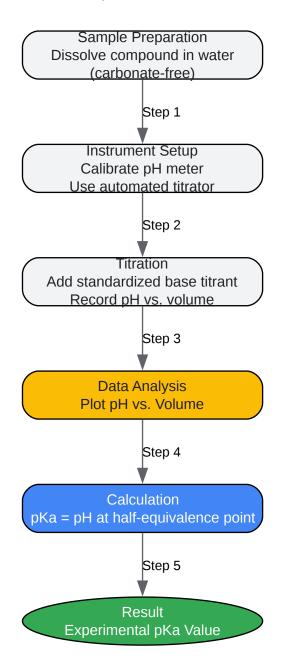
The following diagrams, generated using Graphviz (DOT language), illustrate experimental workflows and the compound's biological context.





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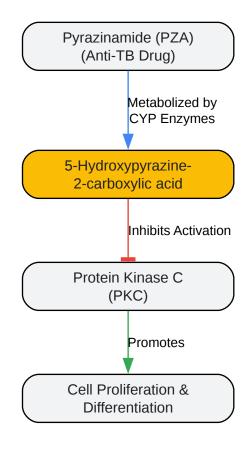
Caption: Workflow for Equilibrium Solubility Determination.



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Caption: Workflow for pKa Determination via Potentiometric Titration.





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- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) ECETOC [ecetoc.org]



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